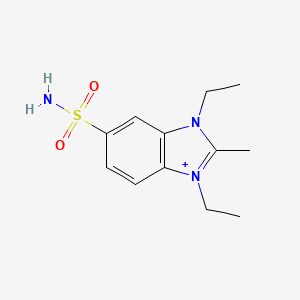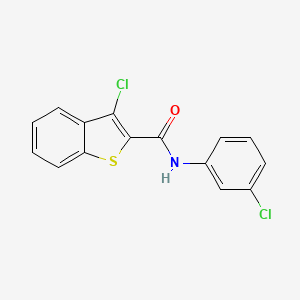
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-cloro-N-(3-clorofenil)-1-benzotiofeno-2-carboxamida es un compuesto químico con una estructura compleja que incluye un núcleo de benzotiofeno, que es un heterociclo que contiene azufre, y dos grupos clorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-N-(3-clorofenil)-1-benzotiofeno-2-carboxamida normalmente implica la reacción de cloruro de 3-clorobenzoílo con 3-cloroanilina en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a una temperatura controlada para asegurar la formación del producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-cloro-N-(3-clorofenil)-1-benzotiofeno-2-carboxamida experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia de átomos de cloro.
Oxidación y reducción: Puede sufrir oxidación para formar sulfóxidos o sulfonas y reducción para formar tioles o tioéteres.
Reactivos y condiciones comunes
Reacciones de sustitución: Se utilizan comúnmente reactivos como el hidróxido de sodio o el carbonato de potasio en disolventes polares como la dimetilformamida (DMF).
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Principales productos formados
Sustitución: Formación de varios derivados de benzotiofeno sustituidos.
Oxidación: Formación de sulfóxidos y sulfonas.
Reducción: Formación de tioles y tioéteres.
Aplicaciones Científicas De Investigación
La 3-cloro-N-(3-clorofenil)-1-benzotiofeno-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, en particular en la diana de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 3-cloro-N-(3-clorofenil)-1-benzotiofeno-2-carboxamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
- 3-cloro-N-(3-clorofenil)-4-metoxibenzamida
- Propanamida, N-(3-clorofenil)-3-cloro-
- 3-cloro-N-(2-fluorofenil)benzamida
- 2-yodo-N-(4-bromofenil)benzamida
Singularidad
La 3-cloro-N-(3-clorofenil)-1-benzotiofeno-2-carboxamida es única debido a su núcleo de benzotiofeno, que le confiere propiedades químicas distintas y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C15H9Cl2NOS |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H9Cl2NOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19) |
Clave InChI |
XWLGIRISNFHAKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)
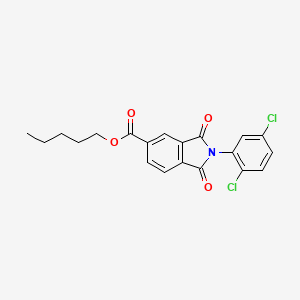
![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
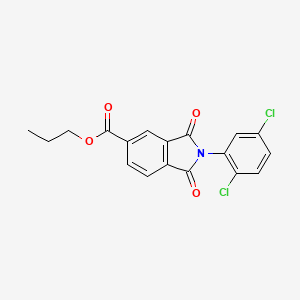
![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)
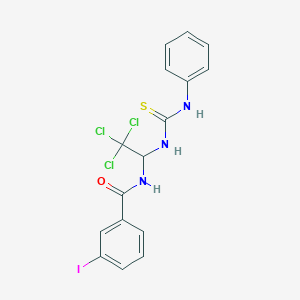
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)
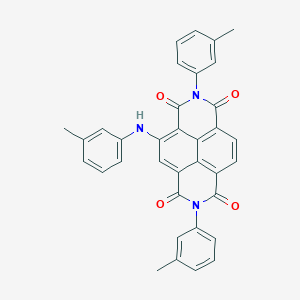

![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
